molecular formula C7H9ClN2O B1367398 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine CAS No. 3122-81-4

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Cat. No. B1367398
CAS RN: 3122-81-4
M. Wt: 172.61 g/mol
InChI Key: QLPMACVIRPWEKZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, also known as CMMP, is a small organic molecule with a molecular weight of 156.60 g/mol. It is a colorless solid at room temperature and is soluble in water. CMMP is a pyrimidine derivative, a type of heterocyclic compound that is found in many biological molecules. It has a wide range of applications in the field of organic chemistry and biochemistry, including the synthesis of pharmaceutical drugs, the development of novel materials, and the study of biochemical pathways.

Scientific Research Applications

Synthesis and Process Research

The synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine and its derivatives is a significant area of research, primarily due to its role as an important intermediate in the synthesis of pharmaceuticals such as anticancer drugs. For instance, a study details the synthesis of 4,6-Dichloro-2-methylpyrimidine, a precursor of the anticancer drug dasatinib, through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination (Guo Lei-ming, 2012). Additionally, process chemistry of 4,6-dihydroxy-2-methylpyrimidine, another potential precursor, finds widespread applications in the preparation of high explosives and medicinal products, highlighting the compound's versatility in various industrial sectors (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).

Spectroscopic and Structural Analysis

Structural and spectroscopic analyses of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine derivatives are crucial for understanding their chemical properties and potential applications. For example, the structural features of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied using X-ray analysis, IR, NMR, and electronic spectroscopy. This compound's optical properties were further investigated, indicating its potential in applications requiring specific light absorption and emission characteristics (Marijana Jukić, M. Cetina, Jasna Halambek, Ivana Ugarković, 2010).

Therapeutic Potential and Pharmacological Applications

The compound's derivatives also exhibit promising therapeutic potential. For instance, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been identified as a significant molecule in treating hypertension, acting as a potential I1 imidazoline receptor agonist. The study conducted a comprehensive analysis, including DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR, to investigate the molecule's structural, electronic, and biological activities (S. Aayisha, T. Renuga Devi, S. Janani, S. Muthu, M. Raja, S. Sevvanthi, 2019).

properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMACVIRPWEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

CAS RN

3122-81-4
Record name 4-chloro-6-(methoxymethyl)-2-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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